molecular formula C16H21ClN2O3 B12266836 4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12266836
M. Wt: 324.80 g/mol
InChI Key: JJPDAEWGWKXDOP-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a morpholine ring, which is further substituted with a morpholine-4-carbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the reaction of 2-chlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorophenyl)methyl]morpholine
  • 4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]morpholine

Uniqueness

4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both a chlorophenyl group and a morpholine-4-carbonyl group. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H21ClN2O3/c17-14-4-2-1-3-13(14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2

InChI Key

JJPDAEWGWKXDOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=C3Cl

Origin of Product

United States

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